4-[(2-Methylimidazo[1,2-a]pyridin-3-yl)methyl]benzoic acid
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Overview
Description
4-[(2-Methylimidazo[1,2-a]pyridin-3-yl)methyl]benzoic acid is a compound that belongs to the class of organic compounds known as imidazopyridines. These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring. The compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methylimidazo[1,2-a]pyridin-3-yl)methyl]benzoic acid typically involves the formation of the imidazo[1,2-a]pyridine core followed by the introduction of the benzoic acid moiety. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone to form the imidazo[1,2-a]pyridine core. This is followed by a Friedel-Crafts acylation reaction to introduce the benzoic acid group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methylimidazo[1,2-a]pyridin-3-yl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazo[1,2-a]pyridine ring to its dihydro form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly used.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
4-[(2-Methylimidazo[1,2-a]pyridin-3-yl)methyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-[(2-Methylimidazo[1,2-a]pyridin-3-yl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A medication used for the treatment of insomnia, which also contains an imidazo[1,2-a]pyridine core.
Saripidem: A sedative and anxiolytic drug with a similar structure.
Zolimidine: An antiulcer drug that shares the imidazo[1,2-a]pyridine scaffold.
Uniqueness
4-[(2-Methylimidazo[1,2-a]pyridin-3-yl)methyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the imidazo[1,2-a]pyridine core with a benzoic acid moiety makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
152935-91-6 |
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Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
4-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]benzoic acid |
InChI |
InChI=1S/C16H14N2O2/c1-11-14(18-9-3-2-4-15(18)17-11)10-12-5-7-13(8-6-12)16(19)20/h2-9H,10H2,1H3,(H,19,20) |
InChI Key |
BQOLRVQAYSWMED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)CC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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